p-Amino-beta-phenylphenethylamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Amino-beta-phenylphenethylamine dihydrochloride is a chemical compound with the molecular formula C14H16N2.2ClH. It is a derivative of phenethylamine, a class of compounds known for their biological activity and presence in various natural and synthetic products . This compound is of interest in various fields, including medicinal chemistry and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of p-Amino-beta-phenylphenethylamine dihydrochloride typically involves the reaction of p-phenylenediamine with beta-phenylphenethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its dihydrochloride form .
Analyse Chemischer Reaktionen
Types of Reactions
p-Amino-beta-phenylphenethylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of quinones or other oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced amines or other reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and alkylating agents like methyl iodide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce secondary amines. Substitution reactions can result in various substituted phenethylamine derivatives .
Wissenschaftliche Forschungsanwendungen
p-Amino-beta-phenylphenethylamine dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals
Wirkmechanismus
The mechanism of action of p-Amino-beta-phenylphenethylamine dihydrochloride involves its interaction with specific molecular targets and pathways. It may act on receptors or enzymes, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to p-Amino-beta-phenylphenethylamine dihydrochloride include other phenethylamine derivatives such as:
Phenylethylamine: A naturally occurring compound with stimulant effects.
Norepinephrine: A neurotransmitter involved in the body’s stress response.
Dopamine: A neurotransmitter involved in reward and pleasure pathways.
Uniqueness
Its amino and phenyl groups contribute to its reactivity and interactions with biological molecules, making it a valuable compound in various research and industrial contexts .
Eigenschaften
CAS-Nummer |
5843-71-0 |
---|---|
Molekularformel |
C14H18Cl2N2 |
Molekulargewicht |
285.2 g/mol |
IUPAC-Name |
4-(2-amino-1-phenylethyl)aniline;dihydrochloride |
InChI |
InChI=1S/C14H16N2.2ClH/c15-10-14(11-4-2-1-3-5-11)12-6-8-13(16)9-7-12;;/h1-9,14H,10,15-16H2;2*1H |
InChI-Schlüssel |
GXDXPGPSDVRXBY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(CN)C2=CC=C(C=C2)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.